molecular formula C12H13N3O2S B12804687 Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- CAS No. 6267-28-3

Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-

Cat. No.: B12804687
CAS No.: 6267-28-3
M. Wt: 263.32 g/mol
InChI Key: AETYVJKNUMRBSP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-(3-aminophenyl)- typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-aminophenylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce various amines .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor-associated carbonic anhydrase IX.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, benzenesulfonamide, 4-amino-N-(3-aminophenyl)- can disrupt the metabolic processes of cancer cells, leading to their death .

Properties

CAS No.

6267-28-3

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

4-amino-N-(3-aminophenyl)benzenesulfonamide

InChI

InChI=1S/C12H13N3O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,13-14H2

InChI Key

AETYVJKNUMRBSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)N

Origin of Product

United States

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